molecular formula C24H17N5O3 B2975311 4-Imino-3-phenyl-6-(3-phenoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione CAS No. 1119391-94-4

4-Imino-3-phenyl-6-(3-phenoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Cat. No. B2975311
CAS RN: 1119391-94-4
M. Wt: 423.432
InChI Key: NQGYTBIXTZXOQL-UHFFFAOYSA-N
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Description

The compound “4-Imino-6-(3-phenoxyphenyl)-3-phenyl-1,3,4,5-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione” has a molecular formula of C24H17N5O3. Its average mass is 423.423 Da and its monoisotopic mass is 423.133148 Da .

Scientific Research Applications

Antimicrobial Applications

Design and synthesis of triazole derivatives have demonstrated significant antimicrobial activities against various microorganisms, suggesting potential applications of similar compounds in developing new antimicrobial agents (Xu Zhao et al., 2012).

Chemical Synthesis and Polymerization

Research into the synthesis and polymerization of compounds with complex heterocyclic structures, including those related to triazoline diones, highlights the importance of these chemical processes in creating new materials with potential applications in drug delivery and material science (Natalie E. Göppert et al., 2022).

Bioconjugation and Chemical Biology

Studies on bioconjugation strategies using cyclic diazodicarboxamides demonstrate the utility of these compounds in investigating biomolecular structure and function, potentially offering a method to advance chemical biology techniques (Nat. Struct et al., 2010).

Analytical Chemistry

Application of triazoline dione derivatives in analytical chemistry, for instance, in enhancing the sensitivity of assays for biomolecules such as vitamin D3 in human plasma, suggests potential research applications of similar compounds in improving analytical methods (T. Higashi et al., 2003).

Photopharmacology and Material Studies

Research into the photo-induced reactions of cyclic azodicarbonyl derivatives in aqueous environments, leading to the development of carbamoyl formazans as photo-switchable linkers, indicates potential applications in photopharmacology and material science, demonstrating the diverse utility of these compounds in scientific research (Zheng Yuanqin et al., 2021).

properties

IUPAC Name

4-amino-6-(3-phenoxyphenyl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5O3/c25-21-19-20(27-24(31)29(21)16-9-3-1-4-10-16)23(30)28-22(26-19)15-8-7-13-18(14-15)32-17-11-5-2-6-12-17/h1-14H,25H2,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVYIQCLLQGEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=CC(=CC=C4)OC5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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